3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by its unique molecular structure and functional groups. It belongs to the class of aromatic carboxylic acids, featuring a bromine atom and a fluorine atom on the phenyl ring, alongside a hydroxyl group and a propanoic acid moiety. This compound has garnered attention for its potential applications in scientific research and medicinal chemistry.
The synthesis of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid can be achieved through various synthetic routes, primarily involving electrophilic aromatic substitution and subsequent functionalization.
The reaction conditions are critical for optimizing yield and purity. Typically, reactions are conducted under controlled temperatures to prevent side reactions, and purification methods such as recrystallization or chromatography are employed to isolate the final product .
The molecular structure of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid can be represented as follows:
The compound's physical properties such as melting point, boiling point, and density are not extensively documented in available resources .
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid can participate in various chemical reactions due to its functional groups:
These reactions typically require specific reagents and conditions, such as acidic or basic environments, temperature control, and sometimes catalysts to facilitate reaction rates .
The mechanism of action for 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with biological targets:
Detailed studies on its mechanism are essential for understanding its pharmacological potential, especially in drug development contexts .
While specific physical properties such as melting point and boiling point are not readily available, some general characteristics include:
The chemical properties include:
3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
The unique structural attributes make this compound a valuable candidate for further exploration within various fields of chemistry and pharmacology .
The systematic IUPAC name 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid precisely defines this compound's molecular structure. The parent chain is a three-carbon propanoic acid with a hydroxyl (-OH) group at carbon 2 and a phenyl substituent at carbon 3. The phenyl ring bears two halogen substituents: bromine at the meta position (carbon 3 relative to the propanoic acid attachment point) and fluorine at the para position (carbon 4). Its molecular formula is C₉H₈BrFO₃, with a molecular weight of 263.06 g/mol [1]. The CAS registry number 1482612-83-8 provides a unique identification for chemical tracking and regulatory purposes [1].
The canonical SMILES representation O=C(O)C(O)CC1=CC=C(F)C(Br)=C1 encodes the connectivity of its 15 atoms: a carboxylic acid group (-COOH), an α-hydroxy group (-OH) on the adjacent carbon, and a -CH₂- linker connecting to the disubstituted phenyl ring [1]. This structural arrangement creates a chiral center at the alpha carbon bearing the hydroxyl group, resulting in two enantiomers (R and S configurations) with potentially distinct biological activities. The compound belongs to the broader chemical class of halogenated hydroxyarylpropanoic acids, sharing structural features with non-steroidal anti-inflammatory drugs and antimicrobial natural products.
Table 1: Structural Isomers of Bromo-Fluorophenyl-2-hydroxypropanoic Acid
Substitution Pattern | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
3-(3-Bromo-4-fluorophenyl) | 1482612-83-8 | C₉H₈BrFO₃ | 263.06 |
3-(2-Bromo-4-fluorophenyl) | 1498780-07-6 | C₉H₈BrFO₃ | 263.06 |
3-(2-Bromo-5-fluorophenyl) | 1469172-35-7 | C₉H₈BrFO₃ | 263.06 |
3-(4-Bromo-2-fluorophenyl) | 1494909-95-3 | C₉H₈BrFO₃ | 263.06 |
2-(3-Bromo-4-fluorophenyl) | 1342285-53-3 | C₉H₈BrFO₃ | 263.06 |
Structural isomers with identical molecular formulas but differing halogen positions exhibit markedly different biological activities and physicochemical behaviors. The 3-bromo-4-fluoro substitution pattern specifically positions the electron-withdrawing halogens asymmetrically on the aromatic ring, creating a distinct electronic environment that influences the compound's acidity, hydrogen bonding capacity, and three-dimensional conformation [1] [2] [5].
The strategic incorporation of bromine and fluorine atoms in pharmaceutical scaffolds serves multiple biochemical purposes beyond mere steric occupation. Bromine (atomic radius: 1.85 Å), with its substantial size and polarizability, enhances binding interactions with target proteins through halogen bonding—a directional interaction where bromine acts as an electron acceptor to carbonyl groups or electron-rich heteroatoms in protein binding pockets. This phenomenon significantly increases binding affinity and selectivity. Additionally, bromine's presence facilitates metabolic stability by blocking positions vulnerable to oxidative metabolism, thereby extending biological half-life [3].
Fluorine (atomic radius: 1.47 Å), the smallest halogen, exerts powerful electronic effects. Its high electronegativity (3.98 Pauling scale) creates a strong dipole moment, enhancing membrane permeability through increased lipophilicity. Fluorine also forms strong electrostatic interactions with hydrogen bond acceptors in biological targets. Crucially, the carbon-fluorine bond is highly stable toward metabolic cleavage, reducing unwanted detoxification and improving oral bioavailability. In the 3-bromo-4-fluorophenyl configuration, these halogens create complementary electronic effects: bromine provides polarizability and bulk for van der Waals contacts, while fluorine withdraws electron density, making the aromatic system π-deficient and influencing the acidity of the propanoic acid group [3] .
This halogen synergy is evident in antimicrobial chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, where chlorine atoms significantly enhance activity against Escherichia coli and Staphylococcus aureus compared to non-halogenated analogs. Bromo-fluoro analogs likely exploit similar mechanisms, with bromine potentially offering enhanced membrane penetration due to increased lipophilicity (logP ~2.1) compared to chlorine analogs .
The investigation of halogenated phenylpropanoic acids has evolved through natural product discovery and rational drug design. A significant milestone emerged from marine microbiology, where researchers isolated chlorinated 3-phenylpropanoic acid derivatives (1-3) from Streptomyces coelicolor strain LY001 in the Red Sea sponge Callyspongia siphonella . These natural chlorinated compounds demonstrated selective antimicrobial activities, revealing nature's exploitation of halogenation for biological function. Compound 1 (3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) and its methyl ester 2 exhibited potent activity against Gram-positive and Gram-negative pathogens, validating the pharmacological relevance of halogenated phenylpropanoids .
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: